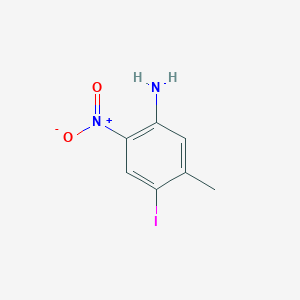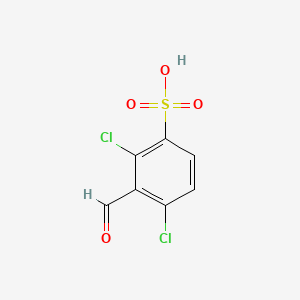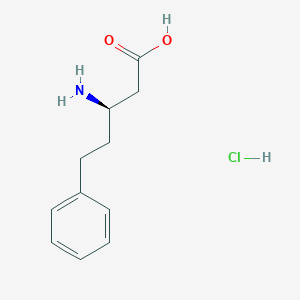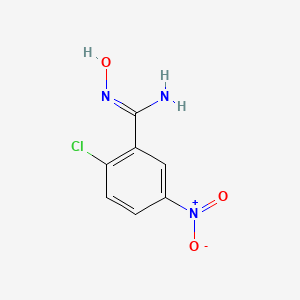
3'-Carboethoxy-3-(2-methylphenyl)propiophenone
Übersicht
Beschreibung
3’-Carboethoxy-3-(2-methylphenyl)propiophenone is a heterocyclic organic compound . It is also known by its IUPAC name, ethyl 3- [3- (2-methylphenyl)propanoyl]benzoate .
Molecular Structure Analysis
The molecular formula of 3’-Carboethoxy-3-(2-methylphenyl)propiophenone is C19H20O3 . The InChI code is InChI=1S/C19H20O3/c1-3-22-19(21)17-10-6-9-16(13-17)18(20)12-11-15-8-5-4-7-14(15)2/h4-10,13H,3,11-12H2,1-2H3 . The Canonical SMILES is CCOC(=O)C1=CC=CC(=C1)C(=O)CCC2=CC=CC=C2C .Physical and Chemical Properties Analysis
The molecular weight of 3’-Carboethoxy-3-(2-methylphenyl)propiophenone is 296.4 g/mol . It has a XLogP3-AA of 4.1 . It has 0 hydrogen bond donors and 3 hydrogen bond acceptors . It has 7 rotatable bonds . Its exact mass and monoisotopic mass are 296.14124450 g/mol . Its topological polar surface area is 43.4 Ų . It has 22 heavy atoms .Wissenschaftliche Forschungsanwendungen
Biological Monitoring and Herbicide Metabolism
Biological Monitoring of Phenmedipham : Phenmedipham, a compound used as a herbicide, shows the importance of monitoring chemical metabolites in occupational settings. Metabolism studies in rats indicate the formation of several metabolites, including m-toluidine, which has been detected in the urine of workers exposed to phenmedipham. This study underscores the relevance of understanding the metabolic pathways of chemically related compounds for occupational health (Schettgen, Weiss, & Angerer, 2001).
Catalytic Degradation and Environmental Remediation
Catalytic Degradation of Bisphenol A : Research into the degradation of Bisphenol A (BPA), a structurally similar compound, by Fe3C@nitrogen-doped carbon nanotubes/graphene nanosheets highlights innovative approaches to environmental remediation. The study explores the activation of peroxymonosulfate for efficient BPA removal, demonstrating the potential of novel carbocatalysts in water purification (Ma, Wang, Du, Tong, Zhang, Lin, & Han, 2019).
Polymer Science and Material Engineering
Development of Antioxidants for Polymers : The synthesis of Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate, an antioxidant, demonstrates the chemical's role in enhancing the longevity and stability of polymers. This compound serves as a raw material for other antioxidants, illustrating its significance in material science for improving the properties of engineering plastics (Huo Xiao-jian, 2010).
Photovoltaic Applications
Polythiophenes in Solar Cells : The investigation of new copolymers containing thiophene units and their application in bulk-heterojunction solar cells points towards the relevance of structurally related compounds in renewable energy technologies. These studies show how modifications in the molecular structure can affect the efficiency and performance of solar cells, providing insights into the design of better photovoltaic materials (Canli, Güneş, Pivrikas, Fuchsbauer, Sinwel, Sariciftci, Yasa, & Bilgin-Eran, 2010).
Eigenschaften
IUPAC Name |
ethyl 3-[3-(2-methylphenyl)propanoyl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O3/c1-3-22-19(21)17-10-6-9-16(13-17)18(20)12-11-15-8-5-4-7-14(15)2/h4-10,13H,3,11-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXGYEASTDYZSMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC(=C1)C(=O)CCC2=CC=CC=C2C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30644012 | |
| Record name | Ethyl 3-[3-(2-methylphenyl)propanoyl]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30644012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898789-30-5 | |
| Record name | Ethyl 3-[3-(2-methylphenyl)propanoyl]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30644012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4'-Cyano-3-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]benzophenone](/img/structure/B1613577.png)


![6-O-[2-[6-[5-acetyloxy-4-hydroxy-2-(hydroxymethyl)-6-methyloxan-3-yl]oxy-2-[[3,4-dihydroxy-6-(hydroxymethyl)-5-methoxyoxan-2-yl]oxymethyl]-4,5-dihydroxyoxan-3-yl]oxy-4-hydroxy-6-(hydroxymethyl)-5-methoxyoxan-3-yl] 1-O-[4,5-dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-3-yl] hexanedioate](/img/structure/B1613582.png)


![(1R,4R,7R)-7-Isopropyl-2-(1-hydroxy-1-methylethyl)-5-methylbicyclo[2.2.2]octa-2,5-diene](/img/structure/B1613588.png)
![4-(5-(3,5-Dimethylisoxazol-4-yl)benzo[b]thiophen-2-yl)-5-methyl-N-(4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)pyrimidin-2-amine](/img/structure/B1613590.png)



